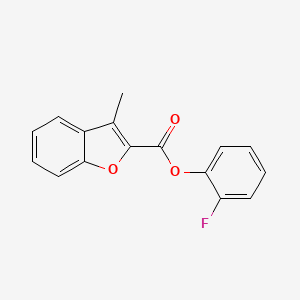![molecular formula C19H25N3O4 B5175480 5-[2-butoxy-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5175480.png)
5-[2-butoxy-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-butoxy-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as BDP or BDP-43, and it has been found to have a variety of potential applications in the fields of medicine, biochemistry, and biotechnology.
Wirkmechanismus
The mechanism of action of BDP involves its ability to inhibit the activity of certain enzymes and proteins. Specifically, BDP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BDP has also been found to inhibit the activity of amyloid-beta peptide (Aβ), a protein that is associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects:
BDP has been found to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BDP has also been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, BDP has been found to inhibit the aggregation of Aβ, which can help to prevent the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BDP in lab experiments is its ability to inhibit the activity of COX-2 and Aβ. This makes it a useful tool for studying the inflammatory response and neurodegenerative disorders. Additionally, BDP is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using BDP in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of BDP.
Zukünftige Richtungen
There are several future directions for research on BDP. One area of interest is the development of BDP-based biosensors for the detection of biomolecules. Another area of interest is the development of BDP-based drug delivery systems for the treatment of inflammatory disorders and neurodegenerative diseases. Additionally, further research is needed to determine the potential side effects and safe dosage of BDP in humans.
Conclusion:
In conclusion, BDP is a chemical compound that has been studied extensively in scientific research due to its potential applications in a variety of fields. It has been found to have anti-inflammatory, antioxidant, and antitumor properties, and it has potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. BDP has also been found to have potential applications in the field of biotechnology, specifically in the development of biosensors and drug delivery systems. Further research is needed to fully understand the potential of BDP and its limitations.
Synthesemethoden
The synthesis of BDP involves the reaction of 2,4,6-trione with 2-butoxy-4-(diethylamino)benzaldehyde. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
BDP has been studied extensively in scientific research due to its potential applications in a variety of fields. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. BDP has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, BDP has been found to have potential applications in the field of biotechnology, specifically in the development of biosensors and drug delivery systems.
Eigenschaften
IUPAC Name |
5-[[2-butoxy-4-(diethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-4-7-10-26-16-12-14(22(5-2)6-3)9-8-13(16)11-15-17(23)20-19(25)21-18(15)24/h8-9,11-12H,4-7,10H2,1-3H3,(H2,20,21,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUONWIHKRIYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)N(CC)CC)C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5175409.png)
![2-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B5175417.png)
![4-[2-(2-bromo-4,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5175425.png)
![1-[4-(3-methylphenoxy)butyl]-1H-imidazole](/img/structure/B5175432.png)
![4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B5175438.png)
![1-(3-chlorophenyl)-4-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5175445.png)



![N-[(benzylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B5175467.png)
![N-[2-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5175472.png)


![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B5175501.png)